3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate
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Overview
Description
3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate is a chemical compound with the molecular formula C8H9N3S · HCl · H2O. It is commonly used as a chromogenic reagent in various analytical applications, particularly in the determination of aliphatic aldehydes, hexosamines in glycosaminoglycans, and traces of selenium in environmental samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate typically involves the reaction of 3-Methyl-2-benzothiazolone with hydrazine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve consistent quality and high yield. The product is then purified and crystallized to obtain the monohydrate form .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate undergoes various chemical reactions, including:
Electrophilic Coupling: It acts as an electrophilic coupling reagent in the determination of residual chlorine and other analytes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and horseradish peroxidase are commonly used reagents for the oxidation reaction.
Electrophilic Coupling: The compound is used in acidic conditions for coupling reactions.
Major Products Formed
Scientific Research Applications
3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the spectrophotometric determination of aliphatic aldehydes and hexosamines.
Biology: It is incorporated into peroxidase color reactions for the detection of various biomolecules.
Medicine: It is used in the determination of cholesterol and enzyme activity.
Industry: It is employed in the synthesis of benzothiazolium azo dyes and other industrial applications.
Mechanism of Action
The mechanism of action of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate involves its role as a chromogenic reagent. In the presence of specific analytes and reagents, it undergoes chemical reactions that result in the formation of colored products. These reactions are typically catalyzed by enzymes such as horseradish peroxidase, which facilitate the oxidative coupling of the compound with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazono-3-methylbenzothiazoline hydrochloride: A similar compound with comparable chromogenic properties.
Benzothiazolium azo dyes: Compounds synthesized using 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate as a reagent.
Uniqueness
This compound is unique due to its high sensitivity and specificity in detecting various analytes. Its ability to form stable colored products under specific conditions makes it a valuable reagent in analytical chemistry and related fields .
Properties
IUPAC Name |
(E)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S.ClH.H2O/c1-11-6-4-2-3-5-7(6)12-8(11)10-9;;/h2-5H,9H2,1H3;1H;1H2/b10-8+;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXXQOGEFHAQGU-PIHABLKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NN.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N/N.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38894-11-0 |
Source
|
Record name | 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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